molecular formula C12H18BNO4S B1418391 (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid CAS No. 871329-66-7

(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid

Cat. No. B1418391
M. Wt: 283.16 g/mol
InChI Key: XYWYVMPPDKSUFJ-UHFFFAOYSA-N
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Description

“(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C12H18BNO4S . Boronic acids are considered Lewis acids and are commonly studied in organic chemistry . They have unique physicochemical and electronic characteristics .


Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular weight of “(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid” is 283.16 g/mol . It has a topological polar surface area of 95 Ų .


Chemical Reactions Analysis

Boronic acids are considered Lewis acids . They have a pKa value of 4–10 , which means they can participate in acid-base reactions. They can also undergo complexation reactions, especially in protic media .


Physical And Chemical Properties Analysis

Boronic acids have unique physicochemical and electronic characteristics . They are also considered bioisosteres of carboxylic acids .

Scientific Research Applications

Catalytic Properties and Organic Synthesis

(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid, like other boronic acids, is utilized in various organic synthesis reactions. For instance, Hashimoto, Gálvez, and Maruoka (2015) demonstrated the use of boronic acid in highly enantioselective aza-Michael additions, a critical step in creating densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Sensing Applications

Phenyl boronic acids, including derivatives like (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid, are employed in various sensing applications. This is due to their ability to interact with diols, which is useful for saccharide recognition, as outlined by Lacina, Skládal, and James (2014) (Lacina, Skládal, & James, 2014).

Biomedical Applications

In biomedical research, boronic acid polymers, potentially including (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid derivatives, have shown promise in various treatments, such as for HIV, obesity, diabetes, and cancer. Cambre and Sumerlin (2011) highlighted the unique reactivity and solubility properties of these polymers (Cambre & Sumerlin, 2011).

Drug Delivery Systems

In the realm of drug delivery, boronic acids have been investigated for their potential use as glucose sensors in insulin delivery systems. Siddiqui, Billa, Roberts, and Osei (2016) described how the interactions between cyclic diols and boronic acids could be utilized for sustained insulin release (Siddiqui, Billa, Roberts, & Osei, 2016).

Molecular Recognition

Another significant application is in molecular recognition, where boronic acids can form complexes with sugars and other diols. Dowlut and Hall (2006) demonstrated the ability of boronic acids to complex with glycopyranosides under physiologically relevant conditions, which could be beneficial for designing receptors and sensors (Dowlut & Hall, 2006).

Antiviral Applications

Phenylboronic-acid-modified nanoparticles, possibly including (4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid, have shown potential as antiviral inhibitors. Khanal et al. (2013) explored their use against the Hepatitis C virus, demonstrating a new avenue for viral entry inhibition (Khanal et al., 2013).

Chemical Bonding Studies

Boronic acids are also crucial in studies related to chemical bonding and reactions. For example, 11B NMR spectroscopy has been used to analyze the acidity and reactivity of phenyl boronic acid-diol condensations, providing insights into the chemical properties of these compounds (Valenzuela et al., 2022).

Future Directions

The use of boron in the design of drugs is fairly recent . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

[4-(cyclohexylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4S/c15-13(16)10-6-8-12(9-7-10)19(17,18)14-11-4-2-1-3-5-11/h6-9,11,14-16H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYWYVMPPDKSUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657214
Record name [4-(Cyclohexylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(N-Cyclohexylsulfamoyl)phenyl)boronic acid

CAS RN

871329-66-7
Record name B-[4-[(Cyclohexylamino)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Cyclohexylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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